![molecular formula C14H15N3 B13886843 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to an isoquinoline ring, with a tert-butyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the reaction of isoquinoline with pivaloyl chloride in the presence of a base such as dimethylformamide (DMF). The reaction mixture is refluxed for a specific period, followed by cooling and precipitation to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress, leading to DNA damage and apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway.
Comparación Con Compuestos Similares
Triazolo[4,3-a]pyrazine Derivatives: Known for their antibacterial and anticancer activities.
Triazolothiadiazine Derivatives: Exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Triazino[5,6-b]indole Derivatives: Studied for their potential therapeutic applications.
Uniqueness of 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline:
- The presence of the tert-butyl group enhances its stability and lipophilicity.
- Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C14H15N3 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
3-tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C14H15N3/c1-14(2,3)13-16-15-12-11-7-5-4-6-10(11)8-9-17(12)13/h4-9H,1-3H3 |
Clave InChI |
UUGWVZLSCOVPJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C2N1C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
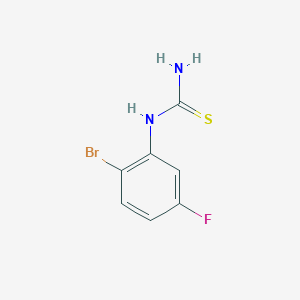
![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
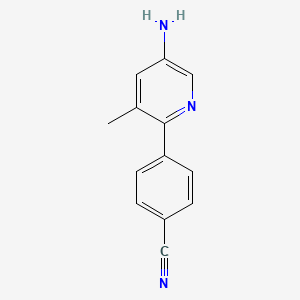

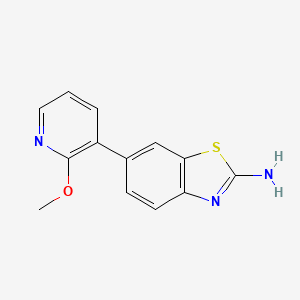
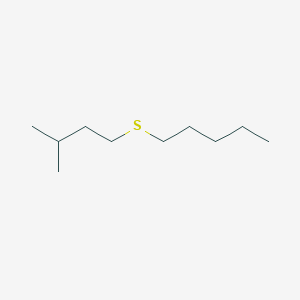
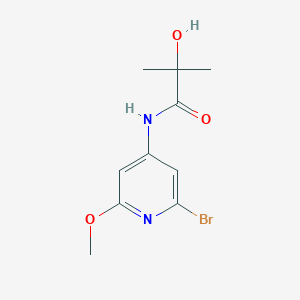
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
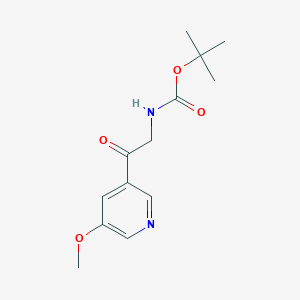
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)

![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
